Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate
Description
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring a pyrazolo[3,4-c]pyridine core with a tetrahydro ring system and an ester functional group. This compound is synthesized via tandem cross-coupling/electrocyclization of enol triflates and ethyl diazoacetate, yielding 62% of the product as an orange solid . Key spectral data include:
- ¹H NMR (500 MHz, DMSO-d6): δ 14.31 (bs, 1H), 7.81 (bs, 1H), 4.28 (q, J = 7.1 Hz, 2H), 3.37–3.45 (m, 2H), 2.90 (t, J = 6.8 Hz, 2H), 1.30 (t, J = 7.1 Hz, 3H) .
- ¹³C NMR: δ 161.4, 160.5, 138.7, 135.9, 124.6, 61.0, 41.4, 21.1, 14.6 .
- Melting Point: 288–291°C .
- HRMS-ESI: m/z 285.1273 (M+H) .
It is commercially available (CAS: 1313532-55-6) with 95% purity and is utilized in pharmaceutical intermediates, particularly for anticoagulants like apixaban .
Properties
IUPAC Name |
ethyl 7-oxo-2,4,5,6-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-2-15-9(14)7-5-3-4-10-8(13)6(5)11-12-7/h2-4H2,1H3,(H,10,13)(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDGHBFEIPEUBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2CCNC(=O)C2=NN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the corresponding pyrazolone intermediate. This intermediate then undergoes cyclization with a suitable aldehyde or ketone to yield the desired pyrazolo[3,4-c]pyridine derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate can undergo a variety of chemical reactions, including:
Oxidation: The keto group at the 7-position can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The keto group can also be reduced to form alcohols or other reduced products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles under appropriate conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the keto group can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties .
Scientific Research Applications
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a versatile building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it may inhibit enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Impact on Melting Points : Bulky substituents (e.g., iodophenyl) reduce crystallinity and lower melting points compared to the parent compound .
- Synthetic Yields : Electron-donating groups (e.g., methoxy) enhance yields (77–98%) due to improved reaction kinetics .
- Spectral Trends: The ester C=O stretch (1730 cm⁻¹) is consistent across derivatives, while N-H stretches (3310 cm⁻¹) appear in amino-substituted analogs .
Biological Activity
Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate (CAS Number: 1062134-17-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features a pyrazolopyridine scaffold that is known for its diverse biological activities.
Biological Activity
1. Kinase Inhibition
Recent studies have highlighted the compound's role as a potential inhibitor of receptor interacting protein 1 (RIP1) kinase. A derivative of the compound exhibited moderate RIP1 kinase inhibitory activity and was shown to suppress necroptotic cell death in both mouse and human cells. In experimental autoimmune encephalomyelitis (EAE) models of multiple sclerosis, oral administration of this derivative significantly attenuated disease progression at a dosage of 10 mg/kg twice daily .
2. Anticancer Properties
Pyrazolo[3,4-c]pyridine derivatives have been studied for their anticancer properties. The biological evaluation of similar compounds has shown promising results against various cancer cell lines. For instance, compounds with structural similarities have demonstrated selective inhibition against specific cancer targets such as CDK2 and CDK9, indicating potential therapeutic applications in oncology .
3. Neuroprotective Effects
The compound's ability to penetrate the blood-brain barrier suggests its potential use in neurodegenerative diseases. Research indicates that modifications in the chemical structure can enhance brain penetration and improve pharmacokinetic profiles, making it suitable for treating neurological disorders .
Data Table: Summary of Biological Activities
Case Studies
Case Study 1: RIP1 Kinase Inhibition
In a study focusing on the optimization of RIP1 kinase inhibitors, derivatives of this compound were synthesized and evaluated. The lead compound demonstrated significant efficacy in reducing necroptotic cell death in vitro and in vivo models. This finding supports the compound's potential application in treating conditions associated with necroptosis, such as neurodegenerative diseases .
Case Study 2: Anticancer Activity
Another study evaluated a series of pyrazolo[3,4-c]pyridine derivatives against various cancer cell lines. The results indicated that certain modifications to the ethyl ester group enhanced cytotoxicity and selectivity towards cancer cells while minimizing effects on normal cells. This suggests that this compound could serve as a scaffold for developing more effective anticancer agents .
Q & A
Basic: What are the established synthetic routes for Ethyl 7-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-c]pyridine-3-carboxylate, and what key reaction conditions are required?
Answer: The compound is synthesized via tandem cross-coupling/electrocyclization using enol triflates (e.g., 6-oxo-1,2,3,6-tetrahydropyridin-4-yl trifluoromethanesulfonate) and ethyl diazoacetate. Key conditions include maintaining anhydrous environments and controlled temperatures (25–50°C), yielding 62% of the product as an orange solid. Alternative routes involve multi-step strategies, such as coupling intermediates like 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, followed by hydrolysis and recrystallization .
Basic: What spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?
Answer: Key techniques include:
- 1H/13C NMR : Look for distinctive signals such as δ 14.31 (broad singlet, NH), 7.81 (pyrazole proton), and 161.4 ppm (carbonyl carbons). Note that trifluoroacetic acid (TFA) in 13C NMR solvents introduces additional peaks (e.g., 159.1 ppm) .
- HRMS-ESI : Confirm molecular weight with observed m/z 441.1504 (M+Na) vs. theoretical 441.1499 .
- Melting Point : The compound melts sharply at 288–291°C, a key purity indicator .
Basic: What known biological activities or pharmacological targets are associated with this compound?
Answer: Derivatives of this scaffold exhibit Factor Xa inhibition , making them candidates for studying thrombotic disorders like venous thrombosis and atherosclerosis. Computational models (in silico) and in vitro assays validate its anticoagulant potential .
Advanced: How can researchers optimize synthesis to improve yield and purity in multi-step reactions?
Answer:
- Purification : Use recrystallization (e.g., ethanol/water mixtures) or silica-gel chromatography to isolate intermediates .
- Reaction Monitoring : Employ LC/MS to track side products and adjust stoichiometry.
- Scale-Up : Transition from batch to continuous flow reactors for improved efficiency .
Advanced: What computational strategies predict the compound's interaction with biological targets like Factor Xa?
Answer:
- Molecular Docking : Use software (e.g., AutoDock Vina) to model binding poses within Factor Xa's active site.
- MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories.
- QSAR Models : Corporate substituent effects (e.g., nitro/methoxy groups) to predict activity .
Advanced: How can structural modifications at specific positions alter the compound's pharmacological profile?
Answer:
- Position 1 (4-Methoxyphenyl) : Replacing with pyrazinyl groups modulates solubility and binding affinity.
- Position 6 (4-Nitrophenyl) : Substituting with piperidinyl groups enhances Factor Xa inhibition (IC50 reduction by ~40%) .
- Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid improves bioavailability .
Advanced: What analytical challenges arise when interpreting NMR data for this compound, especially in deuterated solvents?
Answer:
- TFA Artifacts : Residual TFA in (CD3)2SO splits 13C signals (e.g., 159.1 ppm). Use neutral solvents or neutralize samples before analysis.
- Dynamic Exchange : Broad NH signals (δ 14.31) require variable-temperature NMR to resolve .
Advanced: How can researchers resolve discrepancies in mass spectrometry data between theoretical and observed values?
Answer:
- Adduct Formation : Account for sodium (M+Na) or potassium adducts in ESI-MS.
- Isotopic Patterns : Compare experimental vs. simulated isotopic distributions to confirm molecular formula.
- High-Resolution Calibration : Use lock-mass correction for sub-ppm accuracy .
Advanced: What crystallization techniques are suitable for obtaining high-quality crystals for X-ray diffraction studies?
Answer:
- Solvent Screening : Test mixtures like DMSO/water or ethanol/ethyl acetate.
- Slow Evaporation : Use vapor diffusion in sealed chambers.
- SHELX Refinement : Employ SHELXL for structure solution and refinement, leveraging high-resolution data .
Advanced: How does the compound's bicyclic framework influence its reactivity in nucleophilic or electrophilic reactions?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
